molecular formula C12H19BrN2O3 B6198608 tert-butyl 3-(3-bromo-2-oxopyrrolidin-1-yl)azetidine-1-carboxylate CAS No. 2680529-34-2

tert-butyl 3-(3-bromo-2-oxopyrrolidin-1-yl)azetidine-1-carboxylate

Cat. No.: B6198608
CAS No.: 2680529-34-2
M. Wt: 319.2
InChI Key:
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Description

tert-Butyl 3-(3-bromo-2-oxopyrrolidin-1-yl)azetidine-1-carboxylate: is a synthetic organic compound that belongs to the class of azetidine derivatives This compound is characterized by the presence of a tert-butyl ester group, a brominated pyrrolidinone moiety, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(3-bromo-2-oxopyrrolidin-1-yl)azetidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Pyrrolidinone Intermediate: The synthesis begins with the preparation of 3-bromo-2-oxopyrrolidine. This can be achieved by bromination of 2-pyrrolidinone using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Azetidine Ring Formation: The next step involves the formation of the azetidine ring. This can be done by reacting the brominated pyrrolidinone with an appropriate azetidine precursor under basic conditions.

    Esterification: Finally, the tert-butyl ester group is introduced through esterification using tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of automated systems for purification and isolation of the final product.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in the pyrrolidinone moiety makes the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

    Reduction Reactions: The carbonyl group in the pyrrolidinone ring can undergo reduction to form the corresponding alcohol.

    Oxidation Reactions: The compound can also undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of N-oxides.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents such as ethanol or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane (DCM).

Major Products

    Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or amines.

    Reduction Products: The primary alcohol derivative of the pyrrolidinone ring.

    Oxidation Products: N-oxides of the azetidine ring.

Scientific Research Applications

Chemistry

In organic chemistry, tert-butyl 3-(3-bromo-2-oxopyrrolidin-1-yl)azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the design of new drugs. Its structural features are explored for activity against various biological targets, including enzymes and receptors. It may serve as a lead compound in the development of new therapeutic agents.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its reactivity and functional group compatibility make it suitable for the production of polymers, coatings, and other high-performance materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-(3-bromo-2-oxopyrrolidin-1-yl)azetidine-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and carbonyl group in the pyrrolidinone ring can form hydrogen bonds or participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-(4-amino-2-oxopyrrolidin-1-yl)azetidine-1-carboxylate
  • tert-Butyl 3-(3-bromopyridin-2-yl)oxyazetidine-1-carboxylate

Uniqueness

tert-Butyl 3-(3-bromo-2-oxopyrrolidin-1-yl)azetidine-1-carboxylate is unique due to the presence of both a brominated pyrrolidinone and an azetidine ring. This combination of functional groups provides distinct reactivity patterns and potential for diverse chemical transformations, setting it apart from other similar compounds.

Properties

CAS No.

2680529-34-2

Molecular Formula

C12H19BrN2O3

Molecular Weight

319.2

Purity

95

Origin of Product

United States

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